molecular formula C11H14O3S B1167300 AFT-I toxin CAS No. 109020-92-0

AFT-I toxin

Katalognummer: B1167300
CAS-Nummer: 109020-92-0
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AFT-I toxin is a peptide toxin isolated from the sea urchin Anthopleura fuscoviridis. It consists of 47 amino acid residues and is stabilized by three disulfide bridges, contributing to its structural rigidity and functional stability . The toxin exhibits high homology to neurotoxic peptides from other marine organisms, including Anemonia sulcata Toxins I and II, as well as Anthopleurins A and B from Anthopleura xanthogrammica . Its primary mechanism of action is hypothesized to involve ion channel modulation, though specific targets remain under investigation.

Eigenschaften

CAS-Nummer

109020-92-0

Molekularformel

C11H14O3S

Synonyme

AFT-I toxin

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Chemical Profile of AFT-I Toxin

Molecular characteristics

  • Formula : C₁₇H₁₈O₆

  • Molecular weight : 314.33 g/mol

  • Structural features : Bicyclic furanocoumarin system with reactive epoxide groups

Physical properties

PropertyValueSignificance
SolubilityChloroform > Methanol > WaterFacilitates extraction from matrices
FluorescenceBright green under UV (365 nm)Enables chromatographic detection
Thermal stabilityDegrades >120°CImpacts food processing strategies

Electrophilic DNA Adduction

The primary toxicological reaction involves covalent binding to nucleic acids:

Reaction pathway :

  • Metabolic activation : Hepatic CYP450 enzymes oxidize AFT-I to 8,9-epoxide (AFT-I-exo-epoxide)

  • DNA attack : Epoxide reacts with N7-guanine via SN2 mechanism

  • Adduct formation : Stable AFT-I-N7-guanine complex disrupts DNA helix

Key mutation :

  • Causes G→T transversions in codon 249 of TP53 tumor suppressor gene

  • Mutation frequency correlates with adduct concentration (R²=0.89 in hepatic cells)

Protein Binding Reactions

AFT-I exhibits non-enzymatic conjugation with cellular proteins:

Target ProteinBinding SiteConsequence
Serum albuminLysine ε-aminoBiomarker for exposure
CYP450 enzymesActive site cysteineAuto-inactivation
TubulinSulfhydryl groupsMitotic disruption

Kinetic parameters :

  • Second-order rate constant (k₂) for albumin binding: 2.3×10⁻³ M⁻¹s⁻¹

  • Half-life of protein adducts: 20-35 days in serum

Detoxification Pathways

Primary elimination mechanisms :

3.1 Glutathione Conjugation

  • GST-mediated reaction:
    AFT I epoxide+GSHGSTAFT I SG\text{AFT I epoxide}+\text{GSH}\xrightarrow{GST}\text{AFT I SG}

  • Hepatic GSH depletion threshold: <5 nmol/mg protein triggers toxicity

3.2 Hydrolytic Detoxification

  • Epoxide hydrolase converts reactive epoxide to dihydrodiol:
    AFT I epoxide+H2OEHAFT I dihydrodiol\text{AFT I epoxide}+\text{H}_2\text{O}\xrightarrow{EH}\text{AFT I dihydrodiol}

  • Catalytic efficiency (kₐₜ/Kₘ): 4.8×10⁴ M⁻¹s⁻¹ in primates

Stability Under Environmental Conditions

Degradation pathways :

ConditionReactionHalf-life
UV light (300 nm)Photolytic ring cleavage4.2 hours
pH 9.5Lactone hydrolysis12 minutes
100°C (dry)Thermal decomposition8.3 minutes

Food processing impacts :

  • Ammoniation reduces toxicity by 98% through irreversible lactone opening

  • Nixtamalization (alkaline cooking) decreases AFT-I levels by 87%

Analytical Detection Methods

Chromatographic techniques :

MethodLOD (AFT-I)Recovery RateMatrix Applicability
HPLC-FLD0.08 μg/kg92-105%Grains, nuts
UPLC-MS/MS (MRM)0.002 μg/kg85-97%Biological fluids
TLC (silica gel)1.5 μg/kg78-89%Field screening

Immunochemical methods :

  • ELISA cross-reactivity with AFT-I: 94% vs AFB1

  • Lateral flow assays detect 2-5 μg/kg in <10 minutes

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related toxins:

Table 1: Structural and Functional Comparison of AFT-I with Similar Toxins

Toxin Name Source Organism Peptide Length (AA) Disulfide Bridges Key Homologies/Features Biological Activity
AFT-I Anthopleura fuscoviridis 47 3 High homology to Anemonia sulcata Toxins Potential ion channel modulation
Anemonia sulcata Toxin I Anemonia sulcata ~47–50 3–4 Shared sequence motifs with AFT-I Targets voltage-gated sodium channels
Anthopleurin A Anthopleura xanthogrammica 49 3 Structural homology to AFT-I (~70%) Cardiotoxic effects in vertebrates
Botulinum Toxin A Clostridium botulinum ~1296 (heavy chain) 1 (interchain) No homology; distinct mechanism Inhibits acetylcholine release
μ-Conotoxin Marine cone snails ~16–22 3–4 Disulfide-rich but shorter peptides Blocks voltage-gated sodium channels

Key Findings from Comparative Studies

Structural Homology and Divergence :

  • AFT-I shares ~65–70% sequence homology with Anemonia sulcata Toxins I and II, suggesting evolutionary conservation of neurotoxic functions . However, subtle differences in disulfide bridge arrangements (e.g., Cys-Cys pairings) may alter target specificity or binding affinity.
  • Anthopleurin A, despite its structural similarity to AFT-I, exhibits cardiotoxic effects in vertebrates, whereas AFT-I’s primary activity remains unconfirmed but is hypothesized to target neuronal ion channels .

Mechanistic Differences: Unlike botulinum toxin A, which acts presynaptically to block acetylcholine release, AFT-I and its homologs (e.g., Anemonia sulcata toxins) likely interact directly with ion channels, similar to μ-conotoxins from cone snails. However, μ-conotoxins are shorter peptides (16–22 AA) and target specific sodium channel subtypes .

Ecological and Functional Adaptations: Toxins from Anthopleura species (e.g., AFT-I, Anthopleurin A/B) are thought to play roles in prey immobilization or predator deterrence. In contrast, botulinum toxin and μ-conotoxins are optimized for rapid paralysis in competitive marine environments.

Analytical Challenges: The detection and differentiation of AFT-I from homologous toxins require advanced mass spectrometry and sequencing techniques, as highlighted in forensic toxicology workflows . Cross-reactivity in immunoassays remains a concern due to shared epitopes among related peptides .

Q & A

Q. What established methodologies are recommended for detecting AFT-I toxin in complex biological matrices?

High-performance liquid chromatography (HPLC) with fluorescence detection and enzyme-linked immunosorbent assays (ELISA) are widely used. Protocols should include sample cleanup steps (e.g., immunoaffinity columns for HPLC) and validation via spiked recovery experiments (85–110% recovery rates) to minimize matrix interference . For novel matrices, cross-validation with mass spectrometry (LC-MS/MS) is advised to confirm specificity .

Q. What experimental designs are standard for assessing acute vs. chronic AFT-I exposure in rodent models?

Acute studies typically involve single-dose exposure (e.g., 0.1–5 mg/kg body weight) with endpoints measured within 24–72 hours (e.g., liver enzyme assays, histopathology). Chronic studies require prolonged dosing (e.g., 12–24 weeks at 0.01–0.1 mg/kg) and longitudinal monitoring of biomarkers (e.g., serum aflatoxin-albumin adducts). Include control groups fed toxin-free diets and randomize housing to mitigate confounding variables .

Q. How should researchers address variability in AFT-I toxicity data across cell lines?

Standardize cell culture conditions (e.g., passage number, media composition) and validate toxin purity via certified reference materials. Use multiple cell lines (e.g., HepG2 for hepatotoxicity, Caco-2 for intestinal models) to assess tissue-specific effects. Report viability assays (e.g., MTT, ATP luminescence) with triplicate technical replicates and normalized to vehicle controls .

Advanced Research Questions

Q. What strategies resolve contradictions in reported molecular targets of AFT-I (e.g., CYP3A4 vs. GST-mediated detoxification)?

Employ orthogonal assays:

  • Kinetic studies : Measure enzyme inhibition/activation via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).
  • Gene silencing : Use siRNA knockdown to confirm pathway dependency.
  • Cross-species comparisons : Evaluate conserved mechanisms in humanized mouse models . Statistical reanalysis (e.g., meta-regression) of published IC50 values can identify methodological confounders like solvent effects .

Q. How can researchers optimize detection limits for AFT-I in low-abundance samples (e.g., human plasma)?

Pre-concentration techniques (e.g., solid-phase extraction with C18 cartridges) coupled with ultra-sensitive detectors (e.g., HPLC-MS/MS with electrospray ionization) achieve limits of detection (LOD) ≤0.1 pg/mL. Validate with internal standards (e.g., isotopically labeled AFT-I) and participate in inter-laboratory proficiency testing .

Q. What computational approaches integrate multi-omics data to elucidate AFT-I’s mechanisms?

Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and epigenetics (methylation arrays) via pathway enrichment tools (e.g., KEGG, Reactome). Use machine learning (e.g., random forest) to prioritize biomarkers (e.g., miR-34a for hepatocarcinogenesis) and validate with CRISPR/Cas9 knockout models .

Methodological and Reporting Guidelines

Q. How should statistical analyses be structured for AFT-I dose-response studies?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Report confidence intervals and assess goodness-of-fit (R² ≥0.90). For longitudinal data, use mixed-effects models to account for individual variability. Open-source tools like R (drc package) or GraphPad Prism are recommended .

Q. What are best practices for presenting AFT-I research in compliance with journal standards?

  • Tables : Include raw data (mean ± SD), statistical tests, and p-values. Use horizontal lines only and align decimals vertically .
  • Figures : Label axes with SI units (e.g., nM, μg/kg). For microscopy, add scale bars and specify staining protocols .
  • Supplementary Materials : Deposit large datasets (e.g., RNA-seq) in public repositories (e.g., NCBI GEO) with persistent identifiers .

Q. How to design studies investigating AFT-I’s interaction with co-contaminants (e.g., fumonisins)?

Use factorial designs (e.g., 2×2 matrix: AFT-I ± fumonisin B1) to test additive/synergistic effects. Measure combined toxicity via Bliss Independence or Isobolographic analysis. Include physiologically relevant ratios based on contamination surveys .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in AFT-I biomarker studies?

Adhere to MIAME (Microarray) or MIAPE (Proteomics) guidelines. Share protocols on platforms like protocols.io and use blinded analysis for histopathology scoring. Report reagent lot numbers and equipment calibration dates .

Q. How to address discrepancies between in vitro and in vivo AFT-I toxicity data?

Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile dose metrics. Validate in vitro findings using 3D organoids or microfluidic liver-chips that mimic in vivo metabolism .

Q. What ethical frameworks govern AFT-I research involving human biospecimens?

Obtain informed consent for biorepository storage and specify data-sharing plans in IRB protocols. De-identify samples and comply with GDPR or HIPAA for international collaborations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.